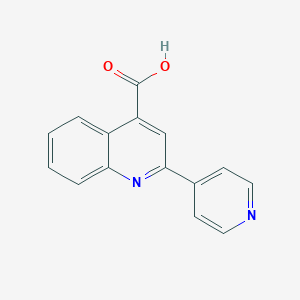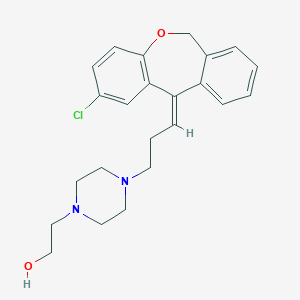![molecular formula C12H16N2O2S2 B085232 4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- CAS No. 10505-41-6](/img/structure/B85232.png)
4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- is not fully understood. However, it is believed to inhibit the growth of microorganisms by interfering with their protein synthesis. The compound has also been found to induce apoptosis in cancer cells, leading to their death.
Efectos Bioquímicos Y Fisiológicos
4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria, fungi, and viruses. The compound has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- in lab experiments is its broad-spectrum activity against microorganisms. The compound is also relatively easy to synthesize and has been found to be stable under various conditions. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research on 4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-. One area of research is the development of more efficient and environmentally friendly synthesis methods. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, the compound's potential as a catalyst in organic synthesis reactions could be further explored.
Métodos De Síntesis
The synthesis of 4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- involves the reaction of 3-ethyl-2-thiohydantoin with ethyl bromoacetate, followed by the addition of sodium ethoxide. The resulting compound is then treated with hydrazine hydrate to yield the final product. The synthesis method has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer activities. The compound has also been studied for its potential use as a catalyst in organic synthesis reactions.
Propiedades
Número CAS |
10505-41-6 |
|---|---|
Nombre del producto |
4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo- |
Fórmula molecular |
C12H16N2O2S2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
3-ethyl-5-[2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C12H16N2O2S2/c1-3-13-7-8-18-10(13)6-5-9-11(15)14(4-2)12(17)16-9/h5-6H,3-4,7-8H2,1-2H3 |
Clave InChI |
GXONTCVUWDZAFL-UHFFFAOYSA-N |
SMILES isomérico |
CCN\1CCS/C1=C\C=C\2/C(=O)N(C(=S)O2)CC |
SMILES |
CCN1CCSC1=CC=C2C(=O)N(C(=S)O2)CC |
SMILES canónico |
CCN1CCSC1=CC=C2C(=O)N(C(=S)O2)CC |
Otros números CAS |
10505-41-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



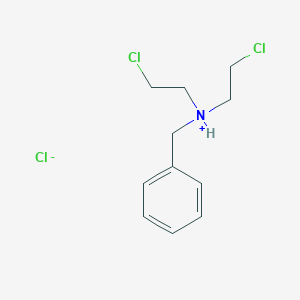
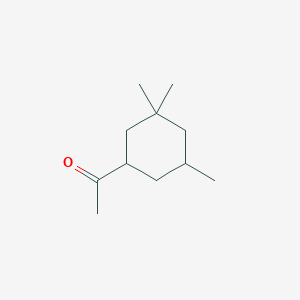


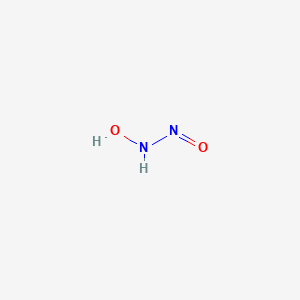

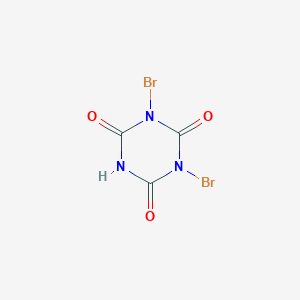
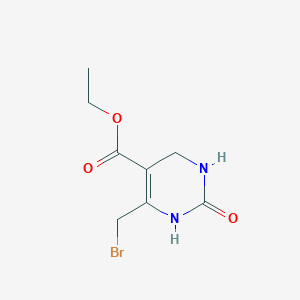
![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)
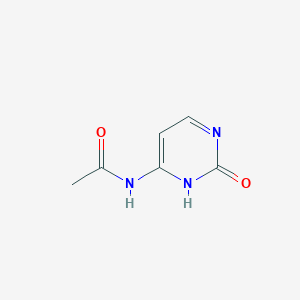

![Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B85170.png)
